molecular formula C17H19NO2 B2409296 (2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide CAS No. 887347-58-2

(2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide

Cat. No.: B2409296
CAS No.: 887347-58-2
M. Wt: 269.344
InChI Key: IKKJBRDCFLFFCF-MDZDMXLPSA-N
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Description

(2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c19-17(18-15-6-2-3-7-15)10-9-13-11-14-5-1-4-8-16(14)20-12-13/h1,4-5,8-11,15H,2-3,6-7,12H2,(H,18,19)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKJBRDCFLFFCF-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide typically involves the condensation of 3-formylchromone with N-cyclopentylprop-2-enamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the enamine intermediate. The reaction mixture is then heated to promote the cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromone derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The chromene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.

Major Products Formed

    Oxidation: Chromone derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Substituted chromene derivatives with various functional groups.

Scientific Research Applications

(2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. For example, it may inhibit the activity of myeloperoxidase, an enzyme that produces reactive oxygen species, thereby reducing oxidative damage and inflammation.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2H-chromen-3-yl)-N-cyclohexylprop-2-enamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    (2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide: Similar structure but with a phenyl group instead of a cyclopentyl group.

Uniqueness

(2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the cyclopentyl group may enhance its binding affinity to certain molecular targets, leading to improved efficacy in its biological applications.

Biological Activity

(2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide is a compound belonging to the class of chromenes, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenyl ring fused with an amide group, contributing to its unique chemical properties. The IUPAC name for this compound is (E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide, and its molecular formula is C18H21NO2C_{18}H_{21}NO_2.

The biological activity of this compound is primarily attributed to its role as a myeloperoxidase inhibitor . By inhibiting this enzyme, the compound reduces the formation of reactive oxygen species (ROS), thereby mitigating oxidative stress and inflammation.

MechanismDescription
Myeloperoxidase InhibitionPrevents ROS formation, reducing oxidative stress
Antioxidant ActivityScavenges free radicals, protecting cellular integrity
Anti-inflammatory EffectsModulates inflammatory pathways to reduce tissue damage

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : The compound has demonstrated significant antioxidant activity in various in vitro studies, effectively scavenging free radicals and protecting against oxidative damage.
  • Anti-inflammatory Effects : It has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines and pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

Case Studies

Several case studies have explored the biological effects of similar compounds within the chromene class, providing insights into their therapeutic potential:

Case Study 1: Antioxidant Efficacy

In a study examining various chromene derivatives, this compound was found to exhibit superior antioxidant activity compared to other derivatives tested. The study measured the compound's ability to reduce lipid peroxidation in cellular models.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of chromene derivatives. Results indicated that this compound significantly downregulated TNF-alpha production in macrophages, thereby confirming its potential as an anti-inflammatory agent.

Q & A

Q. Critical Parameters :

  • Solvent choice (e.g., DMF for amidation, THF for condensation).
  • Catalytic base (e.g., triethylamine for pH control).
  • Reaction monitoring via TLC or HPLC to avoid over-oxidation of the α,β-unsaturated system .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:
A combination of techniques is required for unambiguous characterization:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assign olefinic protons (δ 6.5–7.5 ppm, J = 15–16 Hz for E-configuration) and cyclopentyl NH (δ ~8.2 ppm, broad) .
  • 2D NMR (COSY, HSQC) : Resolve chromene-proton coupling and confirm stereochemistry.

IR Spectroscopy :

  • Stretching vibrations for amide C=O (~1650 cm⁻¹) and conjugated enamide (~1680 cm⁻¹) .

Mass Spectrometry (HRMS) :

  • Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of cyclopentyl group).

Table 1 : Representative NMR Data (Analogous Structures)

Proton Positionδ (ppm)MultiplicityCoupling (Hz)
Chromene H-36.8Singlet-
Enamide H-α7.1Doublet15.6
Enamide H-β6.3Doublet15.6

Advanced: How can contradictions in biological activity data be resolved across studies?

Answer:
Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from:

  • Experimental Design : Differences in cell lines, assay protocols, or compound purity .
  • Data Validation :
    • Replicate assays with independent synthesis batches.
    • Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) .
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to assess significance of outliers .

Q. Recommendation :

  • Publish raw data and detailed protocols to enable meta-analysis .

Advanced: What computational strategies predict the compound’s reactivity and binding modes?

Answer:

Density Functional Theory (DFT) :

  • Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Molecular Docking :

  • Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases, GPCRs) .

MD Simulations :

  • Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .

Table 2 : Key DFT Parameters (Analogous Enamide)

ParameterValue
HOMO (eV)-5.2
LUMO (eV)-1.8
Dipole Moment (D)3.6

Advanced: How is single-crystal X-ray diffraction applied to confirm the compound’s structure?

Q. Answer :

Crystallization : Use vapor diffusion (e.g., DCM/hexane) to grow suitable crystals .

Data Collection :

  • Instrument : Bruker D8 Venture (Mo Kα, λ = 0.71073 Å).
  • Temperature : 100 K to minimize thermal motion .

Structure Solution :

  • Software : SHELXT for phase problem resolution, SHELXL for refinement .
  • Validation : Check R-factor (<0.05), residual electron density (<0.5 eÅ⁻³), and ADP consistency .

Q. Example Metrics (Analogous Structure) :

  • Space Group: P2₁/c
  • R₁ = 0.060, wR₂ = 0.165
  • C–C Bond Lengths: 1.48–1.52 Å

Basic: What are the stability considerations for storing this compound?

Q. Answer :

  • Storage Conditions :
    • Temperature: –20°C under inert gas (Ar/N₂).
    • Solubility: DMSO or DMF for long-term stability; avoid aqueous buffers .
  • Degradation Signs :
    • Discoloration (yellowing) or precipitate formation.
    • Monitor via HPLC (retention time shifts) .

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